molecular formula C16H14ClNO3 B8539349 Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate

Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate

Cat. No.: B8539349
M. Wt: 303.74 g/mol
InChI Key: JODBGJHYFIPDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 4-[[(4-chlorobenzoyl)amino]methyl]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)13-4-2-11(3-5-13)10-18-15(19)12-6-8-14(17)9-7-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

JODBGJHYFIPDRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(aminomethyl)benzoate (75 g, 0.46 mol) and TEA (315 mL, 2.27 mol) in anhydrous DCM (1.5 L) was added a solution of freshly prepared 4-chloro benzoyl chloride (0.91 mol) in DCM (400 mL). The resulting mixture was allowed to stir for 12 hrs. The reaction was quenched with a 10% aqueous solution of sodium hydrogenocarbonate. The organic layer was washed with a 1.5N HCl solution and water. After drying over MgSO4 and evaporation of the solvent in vacuo, a solid was obtained. Recrystallization form MeOH gave the title compound (80 g) in a 60% yield as a white powder.
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
0.91 mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
60%

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